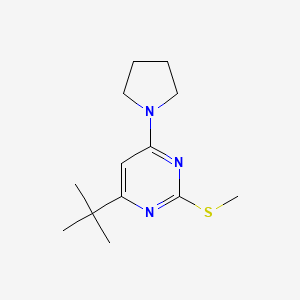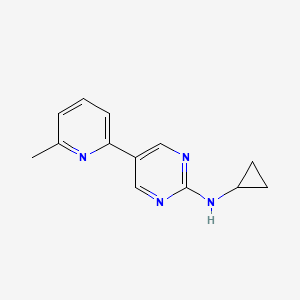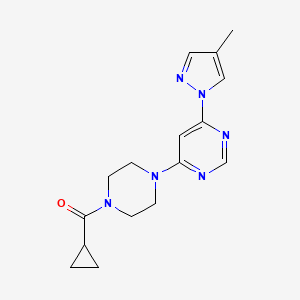![molecular formula C12H15N5O B6441658 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine CAS No. 2548977-08-6](/img/structure/B6441658.png)
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine” is a pyrimidine-derived polycyclic nitrogen heterocycle . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with a methyl group .
Synthesis Analysis
The synthesis of such compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of new ligands that retain the tridentate mode of coordination but combine different azaheteroaromatic fragments in one molecule is important . This allows one to influence the electronic and spatial structure of coordination compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring attached to a pyrazole ring. The pyrazole ring is substituted with a methyl group . This structure is part of a larger class of compounds known as N,N,N-tridentate ligands, which are of interest for the synthesis of transition metal coordination compounds .Chemical Reactions Analysis
The pyrimidine ring in this compound acts as the central azine fragment in the trinuclear backbone . This is due to the possibility of further functionalization of such compounds – pyrimidine 2,4 (6)-diheteroaryl derivatives . It is known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring .Wissenschaftliche Forschungsanwendungen
Catalysis Applications
The compound has been utilized as a catalyst in organic synthesis. Specifically, it has been employed for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . These derivatives are synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes. The methodology offers several promising features, including high yields, short reaction times, and the ability to perform the reaction in a solvent-free environment .
Antileishmanial and Antimalarial Evaluation
While there is no direct evidence for its antileishmanial or antimalarial properties, the compound’s heterocyclic structure warrants investigation. Computational studies, such as molecular docking, could predict its interactions with relevant biological targets .
Imidazole-Containing Compounds
Considering its morpholine moiety, the compound might be useful in designing imidazole-containing derivatives. Imidazoles have diverse therapeutic applications, including antifungal, antibacterial, and antiparasitic activities. Researchers could explore its potential in this context .
Drug Delivery Systems
Given its morpholine ring, the compound could serve as a building block for drug delivery systems. Morpholine-based molecules have been used to enhance drug solubility, stability, and bioavailability. Investigating its role in targeted drug delivery could be valuable .
Photodegradation of Dyes
Considering its aromatic components, the compound might participate in photodegradation processes. Researchers could investigate its ability to degrade organic dyes under UV light, potentially contributing to wastewater treatment .
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole core have been known to interact with various targets, including the ret (c-ret) receptor . The RET receptor plays a crucial role in cell growth and differentiation .
Mode of Action
It’s worth noting that similar pyrazole-bearing compounds have shown to inhibit their targets selectively . For instance, BLU-667, a similar compound, has been shown to selectively inhibit RET, thereby disrupting cell signaling .
Biochemical Pathways
Inhibition of the ret receptor, as seen with similar compounds, can disrupt various cellular processes, including cell growth and differentiation .
Pharmacokinetics
Similar compounds are known to have good solubility in dmso , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a similar compound, displayed superior antipromastigote activity .
Eigenschaften
IUPAC Name |
4-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-10-7-15-17(8-10)12-6-11(13-9-14-12)16-2-4-18-5-3-16/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZQNPRSKAHIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)
![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)

![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)
![5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441623.png)
![5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441630.png)
![5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441633.png)
![2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441637.png)
![2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B6441642.png)

![4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441667.png)
